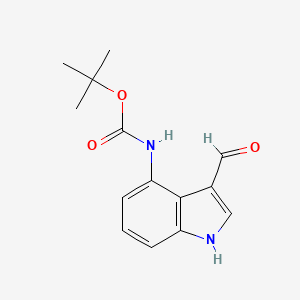

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group (a carbonyl group linked to an amino group). The tert-butyl group attached to the nitrogen of the carbamate indicates that this compound is N-protected, which is a common strategy in organic synthesis to protect the amino group from reacting.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This method could potentially be adapted for the synthesis of tert-butyl 3-formyl-1H-indol-4-ylcarbamate by choosing the appropriate aldehyde precursor. Additionally, the synthesis of related compounds, such as tert-butyl 2-aminocyclopentylcarbamate, has been achieved through aziridine opening and optical resolution , suggesting that similar strategies could be employed for the synthesis of indole-based carbamates.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with interactions between different functional groups affecting the overall conformation. For example, in the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate a strong interaction between the sulfonyl group and the thiadiazole ring . Such interactions are likely to be present in tert-butyl 3-formyl-1H-indol-4-ylcarbamate as well, affecting its molecular geometry and reactivity.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can be involved in substitution reactions, as seen in the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate . The formyl group in tert-butyl 3-formyl-1H-indol-4-ylcarbamate could also participate in various condensation reactions, contributing to the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the crystal structure of tert-butyl acetylcarbamate shows pairs of molecules forming dimers linked by hydrogen bonds10. Such dimerization could also be relevant for tert-butyl 3-formyl-1H-indol-4-ylcarbamate, affecting its solubility and melting point. The presence of the tert-butyl group generally increases the steric bulk, which can influence the compound's reactivity and physical properties.

Aplicaciones Científicas De Investigación

Synthesis Applications

Inverse-Electron-Demand Diels–Alder Reactions : Tert-butyl 1H-indol-3-ylcarbamates, including Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, are used in the synthesis of 4-aza-β-carbolines through inverse-electron-demand Diels–Alder (IDA) reactions. This method provides an efficient preparation path with excellent yields and has been utilized in the total synthesis of 4-azaeudistomin Y1 (Xu, Zheng, Dang, & Bai, 2013).

Synthesis of Lactacystin : A concise and chromatography-free route to (+)-lactacystin, a potent proteasome inhibitor, starts with the asymmetric crotylation of tert-butyl 5-formyl-2,2-dimethyl-1,3-dioxan-5-ylcarbamate, a derivative of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (Ooi, Ishibashi, Iwabuchi, Ishihara, & Hatakeyama, 2004).

Chemical Analysis Applications

- Structural Characterization : The structure of tert-butyl[1hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, a related compound, was characterized using 2D heteronuclear NMR experiments. Such methods could be applicable for the analysis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).

Synthesis of Novel Compounds

Antihypertensive Indole Derivatives : Compounds containing the 3-indolyl-tert-butyl moiety, which is structurally related to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, have been synthesized and tested for antihypertensive activity, showing potential in the development of novel pharmaceuticals (Kreighbaum et al., 1980).

Development of Functionalized Hexahydro-1H-indol-2(3H)-one Derivatives : Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound related to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, has been used in Rh(I)-catalyzed ring-opening reactions to produce highly functionalized hexahydro-1H-indol-2(3H)-one derivatives (Padwa & Wang, 2006).

Synthesis of Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structural analog, is an important intermediate for small molecule anticancer drugs, highlighting the potential of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate in similar applications (Zhang, Ye, Xu, & Xu, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-8,15H,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYBSNNENLRYPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)